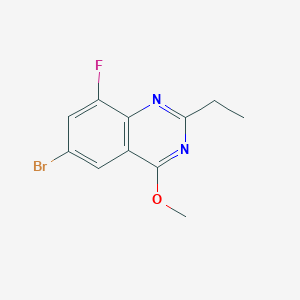
6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline is a quinazoline derivative with the molecular formula C11H10BrFN2O and a molecular weight of 285.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to the quinazoline core, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of Substituents: The bromine, ethyl, fluorine, and methoxy groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimization for cost, yield, and safety. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the quinazoline core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an aminoquinazoline derivative, while oxidation of the methoxy group can produce a quinazoline-4-one derivative .
Aplicaciones Científicas De Investigación
6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine and fluorine atoms can enhance binding affinity to target proteins, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact molecular targets and pathways involved vary based on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-ethyl-4-methoxyquinazoline: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
6-Bromo-8-fluoro-4-methoxyquinazoline: Lacks the ethyl group, which can influence its pharmacokinetic properties.
2-Ethyl-8-fluoro-4-methoxyquinazoline: Lacks the bromine atom, which can affect its binding affinity to target proteins.
Uniqueness
6-Bromo-2-ethyl-8-fluoro-4-methoxyquinazoline is unique due to the combination of bromine, fluorine, and methoxy groups on the quinazoline core. This specific arrangement of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H10BrFN2O |
|---|---|
Peso molecular |
285.11 g/mol |
Nombre IUPAC |
6-bromo-2-ethyl-8-fluoro-4-methoxyquinazoline |
InChI |
InChI=1S/C11H10BrFN2O/c1-3-9-14-10-7(11(15-9)16-2)4-6(12)5-8(10)13/h4-5H,3H2,1-2H3 |
Clave InChI |
XNKVPMYWSXAZMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2F)Br)C(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)

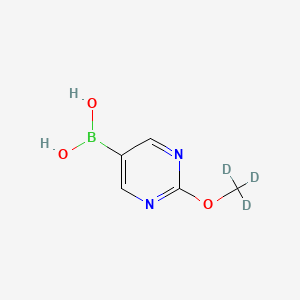
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
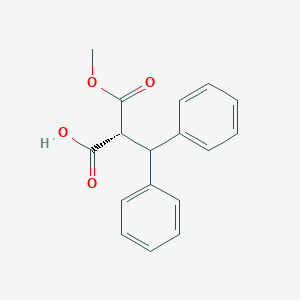
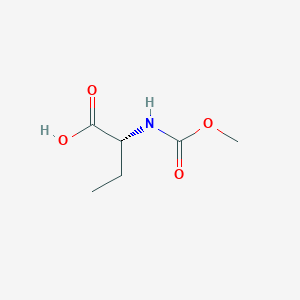
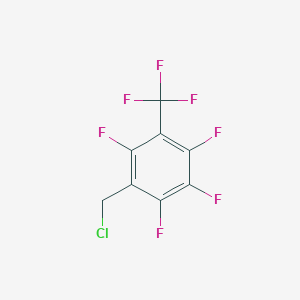

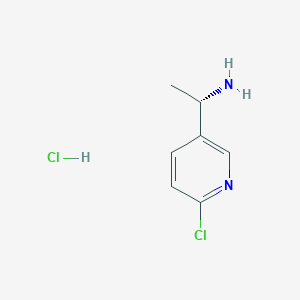
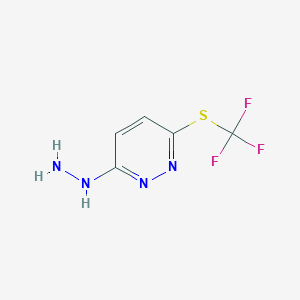
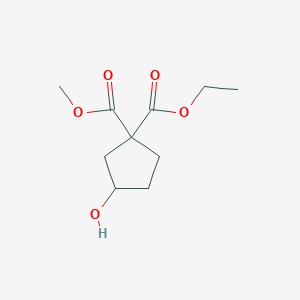
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
